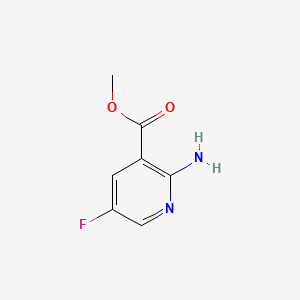

Methyl 2-amino-5-fluoronicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRWKPZLCURFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855775 | |

| Record name | Methyl 2-amino-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211535-54-4 | |

| Record name | Methyl 2-amino-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Amino 5 Fluoronicotinate

Classical and Established Synthetic Routes to 2-Aminonicotinate Derivatives

The foundational approaches to synthesizing 2-aminonicotinate derivatives often involve multi-step sequences that construct the pyridine (B92270) ring and subsequently introduce the desired functional groups. These classical methods have been pivotal in the development of pyridine chemistry.

Multicomponent Reaction Approaches for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted pyridines in a single step, enhancing atom economy. nih.govpatsnap.comgoogle.com The Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. dovepress.com While traditionally used for dihydropyridines, this method is a foundational concept for building the pyridine core. dovepress.com

More specifically, four-component reactions involving a ketone, an aldehyde, malononitrile, and ammonium acetate have been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net These reactions can be performed under catalyst-free and solvent-free conditions, representing a green approach to the synthesis of functionalized 2-aminopyridines. researchgate.netmdpi.comsemanticscholar.org

A general scheme for a four-component synthesis of 2-aminopyridine (B139424) derivatives is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Ketone | Aldehyde | Malononitrile | Ammonium Salt | Substituted 2-Aminopyridine |

This approach allows for the incorporation of various substituents on the pyridine ring, depending on the choice of starting materials.

Regioselective Introduction of Fluorine via Halogenation-Fluorination Strategies

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of Methyl 2-amino-5-fluoronicotinate. Regioselectivity is a significant challenge in the direct fluorination of pyridines. uni-muenster.de A common strategy involves a halogenation step followed by a nucleophilic fluorination.

For 2-aminopyridine derivatives, electrophilic halogenation often occurs at the 5-position due to the activating effect of the amino group. For instance, 2-aminopyridine can be chlorinated at the 5-position using agents like chlorine gas in a strongly acidic medium. patsnap.com Similarly, bromination can also be directed to the 5-position.

Once a halogen, such as bromine or chlorine, is installed at the 5-position, a subsequent nucleophilic aromatic substitution (SNAr) reaction can be employed to introduce fluorine. This is often achieved using a fluoride (B91410) salt, such as potassium fluoride, sometimes in the presence of a phase-transfer catalyst.

A notable method for the synthesis of 2-amino-5-fluoropyridine (B1271945) starts from 2-aminopyridine and proceeds through nitration, amino group protection, reduction of the nitro group, diazotization, and a Schiemann reaction for fluorination, followed by deprotection. researchgate.net

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These modern approaches are highly relevant to the synthesis of specialized molecules like this compound.

Catalytic Approaches for Enhanced Efficiency and Selectivity in Nicotinate (B505614) Ester Formation

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. Traditional methods often rely on stoichiometric amounts of strong acids, such as sulfuric acid, which can lead to purification challenges and waste generation. orientjchem.org

Modern catalytic approaches offer significant advantages. Heterogeneous acid catalysts, such as sulfonic acid-functionalized materials, have been shown to be effective for the esterification of free fatty acids and can be easily separated and recycled. researchgate.net For the synthesis of methyl nicotinate, solid acid catalysts like MoO3/SiO2 have been used as a bifunctional catalyst, replacing traditional mineral acids and yielding good results. mdpi.com The use of such catalysts simplifies the workup procedure and aligns with the principles of green chemistry.

Enzymatic catalysis also presents a green alternative for esterification, offering high selectivity under mild reaction conditions.

Principles of Green Chemistry in the Synthesis of Fluorinated Pyridines

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. mdpi.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com

For the synthesis of fluorinated pyridines, several green approaches have been explored:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. mdpi.com

Solvent-free reactions: Conducting reactions without a solvent, often under mechanochemical conditions (ball milling), reduces waste and can lead to the formation of novel products. mdpi.comresearchgate.netrsc.orgasianpubs.org

Use of greener catalysts: The development of recyclable and less toxic catalysts, such as certain ionic liquids or solid-supported catalysts, is a key area of green chemistry research. semanticscholar.org

Water-based reactions: Utilizing water as a solvent is highly desirable from an environmental perspective. dovepress.com

The application of these principles can lead to more sustainable manufacturing processes for complex molecules like this compound.

Continuous Flow Chemistry and Mechanochemical Synthesis Innovations in Heterocycle Preparation

Continuous flow chemistry and mechanochemical synthesis represent cutting-edge technologies that offer significant advantages over traditional batch processing for the synthesis of nitrogen heterocycles. mdpi.comresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov

Continuous Flow Chemistry: In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. researchgate.netorganic-chemistry.orgbeilstein-journals.org For the synthesis of pyridine derivatives, flow chemistry can enable the safe handling of hazardous intermediates and facilitate the scale-up of production. researchgate.netbeilstein-journals.org The N-oxidation of pyridine derivatives, for example, has been efficiently carried out in a continuous flow microreactor. researchgate.netorganic-chemistry.org

Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force, typically through ball milling, to induce chemical reactions. mdpi.comresearchgate.netrsc.orgasianpubs.org Mechanochemistry has been successfully applied to the synthesis of various N-heterocycles, often with reduced reaction times and improved yields compared to conventional methods. mdpi.comasianpubs.org This approach is particularly attractive from a green chemistry perspective as it eliminates the need for bulk solvents. mdpi.comresearchgate.netasianpubs.org

The table below summarizes the key features of these advanced synthetic techniques:

| Synthetic Technique | Key Advantages |

| Continuous Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, potential for automation. researchgate.netorganic-chemistry.orgresearchgate.netnih.govbeilstein-journals.org |

| Mechanochemical Synthesis | Solvent-free conditions, reduced waste, shorter reaction times, access to novel reactivity. mdpi.comresearchgate.netrsc.orgasianpubs.org |

Process Optimization and Scalability Studies for this compound Synthesis

The efficient and scalable synthesis of this compound is a significant objective in process chemistry. Research efforts are directed towards optimizing reaction parameters to maximize yield and purity while ensuring the process is robust and transferable to larger scales. Key areas of investigation include the detailed analysis of reaction conditions, the evaluation of catalyst systems, and the implementation of strategies to enhance product yield and purity.

The synthesis of fluorinated nicotinic acid derivatives often involves a series of reactions where temperature, pressure, and the choice of solvent play a critical role in the reaction outcome. While specific studies on this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar compounds, such as 2-amino-5-fluoropyridine. The synthetic pathway for such compounds typically includes steps like acylation, nitration, reduction, diazotization, and hydrolysis, each with its own set of optimal conditions. dissertationtopic.net

Temperature: Temperature is a critical parameter that influences reaction rates and selectivity. In analogous syntheses, specific temperature control is essential for achieving high yields. For instance, in the synthesis of 2-amino-5-fluoropyridine, the acylation step is optimally conducted at 45°C, while the nitration reaction requires a higher temperature of 60°C. dissertationtopic.net The reduction and hydrolysis steps are carried out at 80°C to ensure complete conversion. dissertationtopic.net Conversely, the diazotization reaction is performed at a much lower temperature of 25°C to maintain the stability of the diazonium intermediate. dissertationtopic.net The thermal decomposition of the diazonium salt in a subsequent step is performed at a significantly higher temperature of 110°C. dissertationtopic.net For amination reactions in the synthesis of related heterocyclic compounds, a broad temperature range of 50-400°C has been explored, with a preferred range of 180-350°C for optimal results. google.com

Pressure: While many of the synthetic steps for related compounds are conducted at atmospheric pressure, certain reactions can benefit from controlled pressure conditions. For instance, catalytic hydrogenations, a common method for reduction steps, are often performed under elevated hydrogen pressure to enhance reaction rates and efficiency.

The following table summarizes the optimized reaction conditions for the multi-step synthesis of 2-amino-5-fluoropyridine, which can serve as a reference for the synthesis of this compound.

| Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Acylation | 2-aminopyridine, Acetic anhydride | 45 | 2.5 | 96.26 |

| Nitration | 2-acetamidopyridine, Fuming nitric acid, Sulfuric acid | 60 | 2 | 88.40 |

| Reduction | 2-acetamido-5-nitropyridine, Hydrazine hydrate, Pd/C | 80 | 3.5 | 93.26 |

| Diazotization | 2-acetamido-5-aminopyridine, Fluoroboric acid, Sodium nitrite | 25 | 1.5 | 87.22 |

| Seaman Reaction | 2-acetamido-5-pyridinetetrafluoroborate diazonium salt | 110 | - | 64.94 |

| Hydrolysis | 2-acetamido-5-fluoropyridine, NaOH (20% aq.) | 80 | 2 | 95.25 |

Catalysts are instrumental in many steps of the synthesis of this compound and related compounds, influencing both the rate and selectivity of the reactions. The performance of a catalyst and its optimal loading are critical factors in process optimization.

Catalyst Type: The choice of catalyst is highly dependent on the specific transformation. For reduction reactions, such as the conversion of a nitro group to an amino group, palladium on carbon (Pd/C) is a widely used and effective catalyst. dissertationtopic.net In the synthesis of related pyridine derivatives, the conversion was found to be complete at a mass ratio of Pd/C to the substrate of 0.10.

Catalyst Loading: The amount of catalyst used, or catalyst loading, can significantly impact reaction kinetics and cost-effectiveness. In the reduction step for the synthesis of 2-amino-5-fluoropyridine, a specific loading of 0.6g of Pd/C catalyst for 4.53g of the starting material was found to be optimal. dissertationtopic.net For other catalytic reactions, such as those involving ZSM-5 catalysts in pyridine synthesis, it has been observed that a higher amount of the acidic sites in the catalyst leads to higher initial activity and selectivity.

The following table provides examples of catalyst systems and their applications in the synthesis of related heterocyclic compounds.

| Reaction Type | Catalyst | Substrate | Key Finding |

| Reduction | Pd/C | 2-acetamido-5-nitropyridine | Optimal catalyst loading and reaction conditions lead to a high yield of 93.26%. dissertationtopic.net |

| Deprotection | p-TsOH | Not specified | Found to be a suitable catalyst with fewer by-products. |

| Pyridine Synthesis | ZSM-5 | Not specified | A greater number of Brønsted acid sites leads to higher initial activity and selectivity. |

Maximizing the yield and ensuring high purity of the final product are paramount in the synthesis of this compound, particularly in research-scale production where material availability can be limited.

Purity Considerations: High purity is crucial for the intended application of this compound as a pharmaceutical intermediate. The formation of by-products can be minimized by fine-tuning reaction conditions and using selective catalysts. For instance, the use of p-TsOH as a catalyst in a deprotection step was noted to produce fewer by-products. The purification of intermediates and the final product is a critical aspect of ensuring high purity. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to remove impurities. The choice of an appropriate synthetic route can also circumvent the formation of difficult-to-separate impurities. For example, a novel synthesis route for 2-amino-5-fluoropyridine was developed to avoid the low yield and purity issues associated with previous methods.

The following table outlines the reported yields for the individual steps in an optimized synthesis of 2-amino-5-fluoropyridine, demonstrating the potential for high-yield production at a research scale.

| Synthetic Step | Optimized Yield (%) |

| Acylation | 96.26 |

| Nitration | 88.40 |

| Reduction | 93.26 |

| Diazotization | 87.22 |

| Seaman Reaction | 64.94 |

| Hydrolysis | 95.25 |

| Overall Yield | 42.81 |

Chemical Reactivity and Mechanistic Insights of Methyl 2 Amino 5 Fluoronicotinate

Reactivity of the 2-Amino Functionality

The 2-amino group on the pyridine (B92270) ring of Methyl 2-amino-5-fluoronicotinate is a key site for chemical transformations. Its nucleophilic character allows for a variety of derivatization and cyclization reactions.

Nucleophilic Reactivity and Derivatization Reactions of Pyridyl Amines

The amino group in 2-aminopyridines exhibits nucleophilic properties, enabling it to react with various electrophiles. sioc-journal.cn This reactivity allows for the introduction of different functional groups, a common strategy in the synthesis of new compounds. rsc.org For instance, the amino group can be acylated to form amides. smolecule.com

The reactivity of the amino group can be influenced by substituents on the pyridine ring. Electron-withdrawing groups can decrease the nucleophilicity of the amino group, potentially requiring harsher reaction conditions for derivatization. nih.gov Conversely, electron-donating groups would be expected to enhance its reactivity. nih.gov

Common derivatization reactions for 2-aminopyridines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. smolecule.com

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These derivatization reactions are crucial for creating libraries of compounds with diverse biological activities. rsc.org

Cyclocondensation Reactions Leading to Fused Heterocycles from Amino Pyridines

2-Aminopyridines are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. sioc-journal.cnrsc.orgrsc.org The dual nucleophilic nature of the 2-aminopyridine (B139424), with nucleophilic centers at the exocyclic amino group and the ring nitrogen, allows it to react with various bifunctional electrophiles to form fused rings. sioc-journal.cn

Cyclocondensation reactions often involve the reaction of the 2-aminopyridine with compounds such as β-dicarbonyl compounds, α-haloketones, and other molecules containing two electrophilic sites. rsc.orgnih.gov These reactions can lead to the formation of a variety of fused heterocyclic systems, including:

Imidazo[1,2-a]pyridines: These are formed through the reaction of 2-aminopyridines with α-haloketones or related reagents. rsc.org

Pyrido[1,2-a]pyrimidines: These can be synthesized by reacting 2-aminopyridines with β-ketoesters or similar compounds. mdpi.com

1,2,4-Triazolo[1,5-a]pyrimidines: These can be obtained through cyclocondensation with appropriate triazole precursors. nih.gov

The specific fused system formed depends on the nature of the co-reactant and the reaction conditions. These fused heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological properties. sioc-journal.cnrsc.orgrsc.org

Transformations of the Ester Moiety

The methyl ester group of this compound is another key functional group that can undergo various chemical transformations, providing further avenues for structural modification.

Transesterification and Hydrolysis under Varied Conditions

The methyl ester of a nicotinate (B505614) can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol. google.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also effective catalysts for the transesterification of nicotinate esters, offering a milder and more selective alternative to chemical methods. researchgate.net

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. nih.gov The rate and extent of hydrolysis can be influenced by factors such as pH and the presence of enzymes. nih.gov For instance, esterases in rat liver and brain have been shown to hydrolyze nicotinic acid esters, with the rate of hydrolysis being dependent on the specific ester and the tissue. nih.gov

Table 1: Examples of Transesterification and Hydrolysis of Nicotinate Esters

| Transformation | Reagents and Conditions | Product | Reference |

| Transesterification | Isobutylamine, Lipase | Nicotinamide (B372718) derivative | researchgate.net |

| Hydrolysis | Rat liver/brain subcellular fractions, varying pH | Nicotinic acid | nih.gov |

| Transesterification | Glyceryl moiety | Glyceryl nicotinate | google.com |

Amidation and Reduction Pathways of Nicotinate Esters

The ester group of nicotinate derivatives can be converted to an amide through reaction with an amine. This amidation can be achieved directly by reacting the ester with an amine, often requiring a catalyst or promoter. acs.orgnih.gov For example, cesium carbonate has been shown to promote the direct amidation of unactivated esters with amino alcohols. acs.orgnih.gov

The reactivity of the ester towards amidation can be influenced by its structure and the reaction conditions. acs.orgnih.gov In some cases, the amidation of a methyl nicotinate derivative has been carried out using an amine in the presence of a base to yield the corresponding amide. acs.org

Reduction of the ester group can lead to the formation of an alcohol. Common reducing agents such as sodium borohydride (B1222165) can be used for this transformation. beilstein-journals.org The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

Impact of the 5-Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the 5-position of the pyridine ring significantly influences the chemical reactivity of this compound. Fluorine is a highly electronegative atom, which leads to strong inductive electron withdrawal (-I effect) from the aromatic ring. numberanalytics.com This electron withdrawal generally deactivates the ring towards electrophilic aromatic substitution. numberanalytics.commasterorganicchemistry.com

In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine can activate the pyridine ring towards attack by nucleophiles. masterorganicchemistry.comstackexchange.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile, and the electron-withdrawing fluorine helps to stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.com In some cases, the fluorine atom itself can act as a leaving group in SNAr reactions. masterorganicchemistry.com

The presence of the fluorine atom can also influence the regioselectivity of reactions. For example, in the synthesis of certain substituted pyridines, the position of the fluorine atom has been shown to be crucial for the success of the reaction. researchgate.netinformahealthcare.com

Inductive and Mesomeric Effects on Pyridine Ring Electronic Density

The electronic characteristics of the pyridine ring in this compound are governed by a complex interplay of inductive and mesomeric effects from its four distinct components: the heterocyclic nitrogen atom, and the substituents at positions 2, 3, and 5.

Pyridine Ring Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect (-I) on the entire ring. stackexchange.com It also withdraws electron density via the mesomeric effect (-M), as resonance structures show a delocalization of positive charge to the ortho (C2, C6) and para (C4) positions. stackexchange.com This inherent electron deficiency makes the pyridine ring less reactive towards electrophiles compared to benzene. stackexchange.comwikipedia.org The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. stackexchange.combhu.ac.in

2-Amino Group (-NH₂): The amino group at the C2 position possesses a lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic π-system. This constitutes a strong positive mesomeric effect (+M), which donates electron density to the ring. allen.in This effect is most pronounced at the positions ortho (C3) and para (C5) to the amino group, increasing their nucleophilicity. The amino group also has a weaker -I effect due to nitrogen's electronegativity, but the +M effect is dominant in influencing reactivity.

5-Fluoro Group (-F): The fluorine atom at the C5 position is highly electronegative, resulting in a powerful electron-withdrawing inductive effect (-I). chemistrysteps.com This effect decreases the electron density across the ring, deactivating it towards electrophilic attack. While fluorine also possesses lone pairs that can exert a +M effect, this is generally weak for halogens and is significantly outweighed by the strong -I effect.

3-Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative mesomeric effect (-M). The π-bond of the carbonyl group can withdraw electron density from the pyridine ring via resonance, primarily from the ortho (C2, C4) and para (C6) positions relative to itself.

The cumulative result is a pyridine ring with a highly polarized electron distribution. The strong electron-donating amino group at C2 works in opposition to the electron-withdrawing effects of the ring nitrogen, the C5-fluoro substituent, and the C3-ester group. This intricate balance of electronic effects is critical in determining the molecule's reactivity and the regioselectivity of further substitutions.

Table 1: Summary of Electronic Effects of Substituents on the Pyridine Ring

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Ring |

| Ring Nitrogen | 1 | -I (Strong) | -M (Strong) | Deactivating |

| Amino (-NH₂) | 2 | -I (Weak) | +M (Strong) | Activating |

| Methyl Ester (-COOCH₃) | 3 | -I (Moderate) | -M (Moderate) | Deactivating |

| Fluoro (-F) | 5 | -I (Strong) | +M (Weak) | Deactivating |

Regioselectivity in Subsequent Electrophilic Aromatic Substitutions (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is an intrinsically challenging transformation due to the ring's electron-deficient nature. stackexchange.comwikipedia.org Such reactions, when they do occur, typically require harsh conditions and proceed with a preference for substitution at the C3 position (meta to the ring nitrogen) to avoid forming a highly unstable cationic intermediate with the positive charge on the electronegative nitrogen atom. stackexchange.comquora.comslideshare.net

In the case of this compound, the pyridine ring is already heavily substituted, leaving only the C4 and C6 positions available for potential electrophilic attack. The regiochemical outcome of any such reaction would be dictated by the directing influence of the existing substituents.

The 2-amino group is a powerful activating group and an ortho-, para-director. libretexts.org It would strongly direct an incoming electrophile to positions C3 and C5, both of which are already occupied.

The 5-fluoro group is a deactivating group but is also an ortho-, para-director, directing incoming electrophiles to positions C4 and C6. libretexts.org

The 3-methyl ester group is a deactivating group and a meta-director, directing towards position C5 (occupied).

The directing effects are therefore in competition. The ortho-, para-directing influence of the activating amino group is generally the most powerful factor in determining regioselectivity. libretexts.org Although its primary directed positions are blocked, its activating influence is still felt throughout the ring. The C4 position is para to the strongly activating amino group, which would significantly stabilize the positive charge in the arenium ion intermediate formed during electrophilic attack at this site. The C6 position is ortho to the amino group. The fluoro group also directs to both C4 and C6.

Given the synergistic directing effect of the fluoro group and the powerful stabilizing influence of the para-amino group, electrophilic attack, if it were to occur, would be most favored at the C4 position . However, the combined deactivating effects of the ring nitrogen, the fluoro group, and the methyl ester group make any EAS reaction on this substrate highly unlikely without extreme conditions.

Nucleophilic Aromatic Substitution (SNAr) Competitions on the Fluorinated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) reactions are facilitated on electron-poor aromatic systems, particularly those containing a good leaving group and powerful electron-withdrawing groups positioned ortho or para to it. acsgcipr.orglibretexts.orgnih.gov The pyridine ring is inherently electron-deficient and thus predisposed to SNAr. wikipedia.org

In this compound, the fluorine atom at C5 is a potential leaving group for an SNAr reaction. The reactivity of this position is modulated by the electronic effects of the other substituents:

Activating Groups: The ring nitrogen and the electron-withdrawing methyl ester at C3 activate the ring towards nucleophilic attack. The ester group is meta to the fluorine, which provides some activation.

Deactivating Group: The electron-donating amino group at C2 deactivates the ring towards nucleophilic attack. The fluorine atom is in the para position relative to this deactivating group.

The primary site for a potential SNAr reaction is the displacement of the fluoride (B91410) ion from the C5 position. While 2- and 4-halopyridines are often more reactive in SNAr than 3- or 5-halopyridines, the presence of activating substituents can significantly alter this trend. nih.govnih.gov Research on analogous compounds, such as methyl 5-cyano-2-fluoronicotinate, demonstrates that the fluorine atom can be effectively displaced by nucleophiles, indicating the viability of the SNAr pathway on this type of scaffold.

The main competition in this molecule is not between two different leaving groups, but rather whether the SNAr reaction at C5 can proceed efficiently despite the deactivating influence of the C2-amino group. The outcome depends on the strength of the incoming nucleophile and the reaction conditions employed. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate, which is enhanced by electron-withdrawing groups, is key to the reaction's success.

Elucidation of Reaction Mechanisms Involving this compound

The 2-aminopyridine moiety within this compound is a versatile functional group for constructing fused heterocyclic systems, such as triazolopyridines, which are of significant biological interest. organic-chemistry.orgnih.gov

Detailed Reaction Pathway Mapping

A common transformation of 2-aminopyridines is their conversion to organic-chemistry.orgnih.govacs.orgtriazolo[1,5-a]pyridines. organic-chemistry.org This can be achieved through various synthetic routes, often involving the reaction of the 2-amino group with a suitable electrophile followed by an intramolecular cyclization and an oxidation or rearrangement step.

One plausible reaction pathway for this compound involves a metal-catalyzed oxidative N-N bond formation:

Amidine Formation: The 2-amino group of this compound reacts with a benzonitrile (B105546) derivative in the presence of a catalyst to form an N-(pyridin-2-yl)benzimidamide intermediate.

Intramolecular Cyclization (Annulation): An oxidant, such as phenyliodine(III) diacetate (PIDA) or a copper catalyst with air, facilitates an intramolecular cyclization. organic-chemistry.org This step involves the formation of a new nitrogen-nitrogen bond between the amidine nitrogen and the pyridine ring nitrogen (N1).

Aromatization: The resulting dihydro-triazolopyridine intermediate undergoes oxidation to furnish the final, stable aromatic organic-chemistry.orgnih.govacs.orgtriazolo[1,5-a]pyridine product.

This sequence provides a direct, metal-catalyzed route for C-N and N-N bond formation to build the fused heterocyclic system. organic-chemistry.org Another established method involves the base-promoted tandem SNAr/Boulton-Katritzky rearrangement of a 2-fluoropyridine (B1216828) with a suitable amine, though this would involve a different starting material. organic-chemistry.org

Kinetic Studies and Activation Energy Determination of Transformations

Specific kinetic data and activation energies for reactions involving this compound are not extensively documented in the public literature. However, the principles of such studies can be understood from related systems. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting reactivity by calculating the activation energies (ΔEa or ΔG‡) of proposed reaction pathways. wuxiapptec.com

For instance, in competitive SNAr reactions on polyhalogenated heterocycles, the regioselectivity is determined by the difference in activation energies for nucleophilic attack at the different positions. wuxiapptec.com A significant energy difference between two competing pathways ensures the formation of a single product.

Table 2: Illustrative Calculated Activation Energies for Competing SNAr Reactions on a Model Dichloropyrimidine System

| Reaction Pathway | Nucleophile | Calculated Activation Energy (ΔEa, kcal/mol) | Predicted Outcome |

| Attack at C1 | Br⁻ | 28.45 | Favored Product |

| Attack at C2 | Br⁻ | 35.07 | Not Observed |

| Energy Difference (ΔΔEa) | 6.62 | High Regioselectivity |

Data adapted from a computational study on a related heterocyclic system to illustrate the principle. wuxiapptec.com

This computational approach can be applied to this compound to model transformations such as SNAr. By calculating the activation energy for a nucleophile to displace the fluoride at C5, one could predict the feasibility and rate of the reaction under various conditions. For example, the activation free energy barrier (ΔG‡) for a ground-state defluorination process was calculated to be 20.5 kcal/mol in one study, while a less favorable pathway had a barrier of 49.4 kcal/mol, indicating that it would require significantly harsher conditions. rsc.org These studies underscore how kinetic analysis, whether experimental or computational, is crucial for understanding and predicting the chemical behavior of complex molecules like this compound.

Derivatization and Analogue Synthesis Based on Methyl 2 Amino 5 Fluoronicotinate Scaffold

Construction of Complex Heterocyclic Systems Utilizing the Nicotinate (B505614) Moiety

The nicotinate core of methyl 2-amino-5-fluoronicotinate is a foundational building block for the assembly of various complex heterocyclic architectures. The presence of the amino group ortho to the ester functionality, coupled with the pyridine (B92270) nitrogen, provides reactive sites for annulation reactions, leading to the formation of fused polycyclic systems.

The synthesis of naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, can be approached using 2-aminopyridine (B139424) derivatives. While specific examples utilizing this compound are not extensively detailed in the provided search results, established synthetic routes for naphthyridines, such as the Friedländer and Skraup syntheses, can be extrapolated to this fluorinated scaffold. wikipedia.orgnih.govnbinno.com

The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov In the context of this compound, the amino group can react with a suitable dicarbonyl compound or its equivalent to construct the second pyridine ring. The reaction is typically catalyzed by acids or bases. nih.gov

The Skraup synthesis, a classic method for quinoline (B57606) synthesis, can be adapted for naphthyridine formation by using an aminopyridine as the starting material. rsc.org This reaction involves heating the aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. rsc.org The application of this method to this compound would be expected to yield a fluorinated naphthyridine derivative.

A variety of substituted naphthyridines have been synthesized for medicinal chemistry applications, highlighting the importance of this structural class. organic-chemistry.org

Table 1: Common Synthetic Methodologies for Naphthyridine Synthesis

| Reaction Name | Key Reactants | General Conditions |

|---|---|---|

| Friedländer Annulation | 2-Aminopyridine derivative, Dicarbonyl compound | Acid or base catalysis, heating |

| Skraup Synthesis | 2-Aminopyridine derivative, Glycerol, Sulfuric acid, Oxidizing agent | High temperature |

The synthesis of bridged and spiro compounds from the this compound scaffold represents a more advanced synthetic challenge, leading to molecules with complex three-dimensional architectures.

Bridged bicyclic structures can be conceptualized through intramolecular cycloaddition reactions of suitably functionalized derivatives of this compound. For instance, derivatization of the amino group and the ester functionality to introduce diene and dienophile moieties could set the stage for an intramolecular Diels-Alder reaction, thereby constructing a bridged ring system.

Structure-Reactivity Relationships (SRR) in Novel Derivatives

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. For derivatives of this compound, understanding these relationships is crucial for predicting reaction outcomes and designing new synthetic strategies.

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models often employ a variety of molecular descriptors, which are numerical representations of different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For a series of derivatives of this compound, a QSRR study could be designed to investigate the influence of different substituents on the rate of a particular reaction, for example, the acylation of the amino group. By systematically varying the substituents and measuring the reaction rates, a predictive model could be developed. Such models are valuable tools in physical organic chemistry for elucidating reaction mechanisms and in medicinal chemistry for optimizing the synthetic accessibility of target compounds. While the search results mention QSAR (Quantitative Structure-Activity Relationship) studies for various compounds, specific QSRR studies on this compound derivatives are not detailed. nih.govnih.govmdpi.comsemanticscholar.org

The reactivity of the this compound scaffold can be significantly influenced by the steric and electronic effects of substituents.

Electronic Effects: The fluorine atom at the 5-position of the pyridine ring exerts a strong electron-withdrawing inductive effect, which can influence the nucleophilicity of the amino group and the electrophilicity of the pyridine ring. The Hammett equation is a useful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgresearchgate.net A Hammett plot, which correlates the logarithm of the reaction rate or equilibrium constant with a substituent constant (σ), can provide insights into the electronic demands of the transition state of a reaction. wikipedia.orgslideshare.netcambridge.org For derivatives of this compound, a Hammett study could be conducted by introducing various substituents at different positions on the pyridine ring and measuring their effect on a specific reaction.

Steric Effects: The size and shape of substituents can also play a crucial role in determining the reactivity of the molecule. Steric hindrance can impede the approach of a reagent to a reactive site, thereby slowing down a reaction. For example, bulky substituents placed near the amino group of this compound would be expected to decrease its rate of reaction with an electrophile.

Table 2: Expected Influence of Substituents on the Reactivity of the Amino Group

| Substituent Type at C4 or C6 | Expected Electronic Effect on Amino Group Nucleophilicity | Expected Steric Effect on Amino Group Reactivity |

|---|---|---|

| Electron-donating group (e.g., -OCH3) | Increase | Dependent on substituent size |

| Electron-withdrawing group (e.g., -NO2) | Decrease | Dependent on substituent size |

Synthesis of Libraries of Fluorinated Nicotinate Analogues for Academic Research

The development of compound libraries is a cornerstone of modern drug discovery and chemical biology research. The this compound scaffold is an excellent starting point for the creation of libraries of fluorinated nicotinate analogues due to its multiple points of diversification.

Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives. researchgate.net For example, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or esters. Furthermore, if a synthetic route to the scaffold allows for variation of the substituent at the 5-position, a library with diverse halogen and other functionalities could be constructed.

The synthesis of such libraries would provide a valuable resource for academic research, enabling the exploration of structure-activity relationships in various biological systems and the discovery of new chemical probes and potential therapeutic agents. The synthesis of fluorinated analogues of biologically active molecules is a common strategy in medicinal chemistry to modulate their properties.

Advanced Spectroscopic Characterization for Structural Confirmation of Reaction Products

Comprehensive NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Techniques) for Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules in solution. For derivatives of Methyl 2-amino-5-fluoronicotinate, a multi-nuclear approach is essential for complete characterization.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the parent compound, distinct signals are expected for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns (coupling) influenced by both neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. Key signals include the carbonyl carbon of the ester group, aromatic carbons directly bonded to nitrogen, fluorine, and the amino group, and the methyl carbon. The C-F coupling constants are particularly informative for confirming the position of the fluorine substituent. Isotopic labeling with ¹³C can be a powerful tool for studying more complex derivatives, especially in larger systems like proteins where labeled amino acids are incorporated. nih.govcopernicus.org

¹⁹F NMR Spectroscopy : As fluorine has a 100% natural abundance of the ¹⁹F isotope (a spin-1/2 nucleus), ¹⁹F NMR is a highly sensitive and direct method for confirming the presence and environment of fluorine atoms within the molecule. nih.gov The chemical shift of the fluorine signal is highly sensitive to its electronic surroundings, making it an excellent probe for tracking chemical transformations at or near the fluorine-substituted position. nih.gov

2D NMR Techniques : For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional NMR techniques are indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons in the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton, such as connecting the methyl group protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of derivatives.

The combination of these NMR techniques provides a detailed map of the molecular structure of any synthesized derivative.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |

| H4 | ~7.8-8.0 | ~135-140 (d, JCF) | COSY with H6; HMBC to C2, C3, C5, C6 |

| H6 | ~8.1-8.3 | ~145-150 (d, JCF) | COSY with H4; HMBC to C2, C4, C5, C=O |

| NH₂ | ~5.0-6.0 (broad) | N/A | NOESY to H4 |

| OCH₃ | ~3.8-3.9 | ~52-54 | HMBC to C=O |

| C2 | N/A | ~158-162 | HMBC from H4, H6, NH₂ |

| C3 | N/A | ~115-120 | HMBC from H4, OCH₃ |

| C5 | N/A | ~150-155 (d, JCF) | HMBC from H4, H6 |

| C=O | N/A | ~165-170 | HMBC from OCH₃ |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This technique is critical for confirming the successful synthesis of the target compound and its derivatives by matching the experimentally observed mass to the calculated exact mass.

For this compound (C₇H₇FN₂O₂), the expected exact mass would be calculated and compared against the experimental value from an HRMS instrument.

Fragmentation Pathway Analysis : Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. By inducing fragmentation through methods like collision-induced dissociation (CID), a characteristic pattern of daughter ions is produced. drug-dev.com Analyzing these fragments helps to confirm the structure of the parent molecule. A plausible fragmentation pathway for protonated this compound would likely involve initial losses of small, stable molecules.

A potential fragmentation pathway could include:

Loss of Methanol (CH₃OH) : A common fragmentation for methyl esters, leading to a prominent fragment ion.

Loss of a Methyl Radical (•CH₃) followed by Loss of Carbon Monoxide (CO) : This pathway involves the cleavage of the ester group.

Decarbonylation (Loss of CO) from the ester group after initial rearrangement.

The specific fragmentation pattern serves as a molecular fingerprint, which is invaluable for distinguishing between isomers and identifying unknown reaction byproducts. nih.govnih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Proposed Formula | Description |

| [M+H]⁺ | [C₇H₈FN₂O₂]⁺ | Protonated molecular ion |

| [M-CH₃]⁺ | [C₆H₄FN₂O₂]⁺ | Loss of a methyl radical |

| [M-OCH₃]⁺ | [C₆H₄FN₂O]⁺ | Loss of a methoxy (B1213986) radical |

| [M-CH₃OH]⁺ | [C₆H₄FN₂O]⁺ | Loss of neutral methanol |

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present in a sample.

Infrared (IR) Spectroscopy : FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. For this compound, characteristic absorption bands would confirm the presence of key functional groups:

N-H Stretching : The amino group (NH₂) typically shows two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).

C-H Stretching : Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl group C-H stretches are found just below 3000 cm⁻¹.

C=O Stretching : The ester carbonyl group gives rise to a strong, sharp absorption band around 1700-1730 cm⁻¹.

C=C and C=N Stretching : The pyridine ring vibrations result in several bands in the 1400-1600 cm⁻¹ region.

C-F Stretching : A strong band corresponding to the carbon-fluorine bond stretch is expected in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This makes it particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyridine ring skeleton. nih.govnih.gov

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular motion. iiste.org

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | Weak |

| N-H Symmetric Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| Aliphatic C-H Stretch | ~2950 | Moderate |

| C=O Ester Stretch | ~1720 | Moderate |

| C=C/C=N Ring Stretch | ~1600-1400 | Strong |

| N-H Bend | ~1620 | Weak |

| C-O Ester Stretch | ~1250 | Moderate |

| C-F Stretch | ~1280 | Moderate |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

When a derivative of this compound can be obtained as a high-quality single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

Analysis of closely related structures, such as Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate, reveals common structural motifs that would be anticipated in crystalline derivatives of this compound. nih.govresearchgate.net Key insights from a crystallographic study would include:

Molecular Conformation : Determining the planarity of the pyridine ring and the orientation of the amino and methyl ester substituents.

Intermolecular Interactions : Identifying and characterizing hydrogen bonding networks. For instance, the amino group can act as a hydrogen bond donor, while the ester carbonyl oxygen, the fluorine atom, and the pyridine nitrogen can act as acceptors. These interactions dictate the crystal packing arrangement. nih.gov

Crystal Packing : Understanding how individual molecules arrange themselves in the unit cell to form the extended crystal lattice.

This solid-state structural data is invaluable for understanding the physical properties of the material and for rationalizing its behavior in different environments.

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 5 Fluoronicotinate

Electronic Structure Analysis via Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule, offering profound insights into its stability and chemical nature.

HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive, readily participating in chemical reactions. mdpi.comnih.gov Visualization of these orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. For Methyl 2-amino-5-fluoronicotinate, one would expect the HOMO to be localized around the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-withdrawing ester group and the fluorinated ring system.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Hypothetical Analysis of this compound (Note: These values are for illustrative purposes to demonstrate how data would be presented and are not from actual calculations on the target molecule.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. researchgate.net This technique provides a detailed picture of intramolecular and intermolecular bonding and interactions. The analysis quantifies the stabilization energy associated with these charge-transfer interactions, offering insights into hyperconjugation and the formation of resonance structures. researchgate.net

Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Modeling

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. ambeed.com It is particularly effective for predicting molecular geometries, vibrational frequencies, and, crucially, for modeling chemical reactivity and reaction mechanisms. nih.gov

Potential Energy Surface Scans and Reaction Pathway Prediction

A Potential Energy Surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. By systematically changing a specific geometric parameter (like a bond length, bond angle, or dihedral angle) and calculating the energy at each step, a PES scan can be generated. This scan allows computational chemists to map out the most likely pathway for a chemical reaction, identifying energy minima that correspond to stable reactants and products, and energy maxima that represent transition states. For this compound, a PES scan could be used to predict the rotational barrier of the ester group or to model its behavior in a potential reaction, such as electrophilic aromatic substitution.

Transition State Characterization and Reaction Barrier Calculations

The highest point on the lowest-energy path between reactants and products on a PES is the transition state—the fleeting, high-energy configuration that a molecule must pass through during a reaction. Identifying and characterizing the transition state is essential for understanding the kinetics of a reaction. DFT calculations can precisely locate this state and compute its energy. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. A high barrier indicates a slow reaction, while a low barrier suggests a fast one. Such calculations for reactions involving this compound would provide quantitative predictions of its reactivity and the feasibility of various synthetic transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods are excellent for understanding the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and intermolecular interactions in a simulated environment (e.g., in a solvent). ambeed.com

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule has several rotatable bonds, including those associated with the methyl ester and amino groups. MD simulations can reveal the preferred orientations (conformations) of these groups and the energy barriers between them. Furthermore, by simulating multiple molecules together, MD can predict how they interact with each other or with solvent molecules, providing insight into properties like solubility and crystal packing. This is particularly important for understanding how the molecule might bind to a biological target, such as an enzyme or receptor.

Applications of Methyl 2 Amino 5 Fluoronicotinate in Synthetic Chemistry Research

Role as a Key Intermediate in the Synthesis of Advanced Organic Materials (Research Scale)

The distinct electronic properties conferred by the fluorine atom and the amino group make methyl 2-amino-5-fluoronicotinate a valuable precursor in the synthesis of advanced organic materials with potential applications in electronics and materials science.

Precursor for Optoelectronic Components (Research Level)

At the research level, derivatives of this compound are investigated for their potential in optoelectronic components. The fluorinated pyridine (B92270) core can be incorporated into larger conjugated systems, influencing the material's electronic and photophysical properties. The presence of fluorine can enhance metabolic stability and bioavailability in certain contexts. smolecule.com Research suggests that fluorine substitutions can lead to improved binding affinities to biological targets, which may result in enhanced therapeutic effects. smolecule.com

The synthesis of such materials often involves cross-coupling reactions to extend the π-system, and the amino group can be functionalized to tune the material's solubility and solid-state packing. The inherent polarity and hydrogen bonding capabilities of the amino and ester groups can also be exploited to direct the self-assembly of these materials into well-ordered structures, a critical aspect for efficient charge transport in organic electronic devices.

Building Block for Ligands in Catalysis

The pyridine scaffold of this compound serves as an excellent foundation for the design of novel ligands for catalysis. bldpharm.comorganic-chemistry.orgnih.gov The amino group and the nitrogen atom of the pyridine ring can act as coordination sites for a variety of metal centers. The fluorine substituent can modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

For instance, bidentate or pincer-type ligands can be synthesized by functionalizing the amino group and the carbon backbone of the nicotinate (B505614). These ligands can then be complexed with transition metals to create catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation. The ability to fine-tune the steric and electronic environment around the metal center by modifying the nicotinate backbone is a key advantage in the rational design of highly efficient and selective catalysts.

Utility in the Development of Agrochemical Research Lead Compounds (Synthetic Aspects Only)

In the field of agrochemical research, the synthesis of novel compounds with potential herbicidal or fungicidal properties is of paramount importance. rsc.org Nicotinamide (B372718) derivatives, which can be synthesized from methyl nicotinate precursors, have shown a broad spectrum of biological activities, including insecticidal and herbicidal properties. nih.gov The presence of a fluorine atom in a molecule can often enhance its biological activity, making this compound an attractive starting material for the synthesis of new agrochemical lead compounds. cymitquimica.com

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations to generate a diverse library of derivatives. For example, the amino group can be acylated, alkylated, or converted into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal agrochemical properties.

Table 1: Synthetic Transformations of this compound for Agrochemical Research

| Reaction Type | Reagents and Conditions | Product Functional Group |

| N-Acylation | Acyl chloride, base | Amide |

| N-Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |

| Ester Hydrolysis | Acid or base catalysis | Carboxylic Acid |

| Amidation | Amine, high temperature | Amide |

| Diazotization/Substitution | NaNO₂, H⁺; followed by nucleophile | Varied (e.g., -OH, -Cl, -Br) |

Contribution to the Synthesis of Complex Natural Product Scaffolds (Focus on Retrosynthetic Analysis and Synthetic Pathways)

The principles of retrosynthetic analysis often guide the strategic disconnection of complex natural products into simpler, synthetically accessible building blocks. nih.govjournalspress.comresearchgate.netbibliotekanauki.pl this compound and its derivatives can serve as key fragments in the total synthesis of natural products containing substituted pyridine or piperidine (B6355638) rings.

Development of Novel Organic Reagents and Catalysts from Nicotinate Derivatives

Beyond their use as ligands, nicotinate derivatives themselves can be transformed into novel organic reagents and catalysts. The unique combination of functional groups allows for the design of molecules with specific reactivity. For instance, the amino group can be converted into a diazonium salt, which can then be used in a variety of transformations to introduce other functional groups onto the pyridine ring.

Furthermore, the development of biocatalysis, which utilizes enzymes for organic synthesis, has emerged as a powerful and sustainable approach. rsc.org Enzymes can be used to catalyze reactions on nicotinate derivatives with high stereoselectivity and catalytic efficiency under mild conditions. rsc.org For example, lipases have been successfully employed in the synthesis of nicotinamide derivatives from methyl nicotinate. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. rsc.org The development of novel catalysts, including those derived from nicotinate structures, is crucial for advancing sustainable organic synthesis by improving efficiency, selectivity, and reusability in various chemical transformations. nano-ntp.comresearchgate.net

Future Directions and Emerging Research Avenues for Methyl 2 Amino 5 Fluoronicotinate Chemistry

Exploration of Unconventional Synthetic Methodologies and Activation Modes

The future synthesis of Methyl 2-amino-5-fluoronicotinate and its derivatives is expected to pivot from classical methods towards more sophisticated and atom-economical strategies. A key area of development is the use of transition metal-catalyzed C–H activation. This approach avoids the need for pre-functionalized starting materials, offering a more direct route to complex molecules.

Transition Metal-Catalyzed C–H Functionalization : Methodologies involving rhodium (Rh) and palladium (Pd) catalysts are at the forefront of this evolution. For instance, Rh(III)-catalyzed C–H activation has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Similarly, the amino group in aminopyridine substrates can act as a directing group to facilitate ortho-selective C–H activation, enabling annulation reactions with various coupling partners like alkynes. rsc.orgrsc.org Applying these principles to this compound could allow for direct functionalization at the C4 and C6 positions of the pyridine (B92270) ring, which are otherwise difficult to access.

Biocatalysis and Flow Chemistry : The integration of biocatalysis, using enzymes like nitrilases or amidases, offers a green alternative for the synthesis of nicotinic acid derivatives. frontiersin.orgnih.gov Enzyme engineering and advanced screening techniques are continually uncovering more efficient and stable biocatalysts. frontiersin.org Coupling these enzymatic processes with continuous flow chemistry can enhance reaction kinetics, improve scalability, and allow for safer handling of reactive intermediates. frontiersin.orgresearchgate.net This combination could lead to a more sustainable industrial production of nicotinic acid-based compounds.

Novel Fluorination Techniques : While the fluorine atom is already present in the target molecule, related unconventional fluorination methods highlight future possibilities for synthesizing analogues. Electrophilic fluorination using reagents like Selectfluor® allows for the direct installation of fluorine onto heterocyclic rings. nih.gov Furthermore, methods for the late-stage C–H fluorination of substituted pyridines have been developed, offering pathways to poly-fluorinated derivatives. acs.org

A summary of these emerging synthetic approaches is presented below.

| Methodology | Catalyst/Reagent | Potential Application to this compound |

| C-H Activation/Annulation | [Cp*RhCl₂]₂, Cu(OAc)₂ | Direct functionalization at the C4 or C6 position with alkynes. nih.govrsc.org |

| Directed C-H Activation | Pd(OAc)₂, Rh(III) complexes | Amino-directed functionalization of the pyridine ring. rsc.org |

| Biocatalytic Hydrolysis | Nitrilase, Amidase | Selective hydrolysis of a precursor nitrile to the corresponding carboxylic acid under mild conditions. frontiersin.orgnih.gov |

| Flow Chemistry | Not Applicable | Integration with other synthetic methods for improved efficiency, safety, and scalability. researchgate.net |

| Electrophilic Fluorination | Selectfluor® | Synthesis of derivatives with additional fluorine substituents. nih.gov |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of this compound—conferred by the interplay of the electron-donating amino group and the electron-withdrawing fluoro and ester groups—suggest that it could participate in a variety of novel transformations beyond simple substitutions.

Multi-Component Reactions (MCRs) : MCRs are powerful tools for building molecular complexity in a single step. Three-component reactions involving aminopyridines, acetylenic esters, and α-halo ketones have been shown to produce complex fused systems like aminoindolizines. rhhz.net Another example involves the Rh(III)-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and diazo esters to form pyrido[1,2-a]pyrimidin-4-ones. nih.govacs.orgnih.gov Using this compound in such reactions could rapidly generate libraries of novel, densely functionalized heterocyclic scaffolds.

Cascade and Annulation Reactions : The amino group can serve as an internal nucleophile in cascade reactions. Rh(III)-catalyzed annulation of aminopyridines with alkynes has been developed to construct 7-azaindoles, a privileged scaffold in medicinal chemistry. rsc.org Subjecting this compound to similar conditions could yield novel fluorinated and ester-functionalized azaindole derivatives.

Ring Transformation Reactions : It is conceivable that the pyridine ring itself could undergo transformation. For example, functionalized 4-aminopyridines have been synthesized through the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones. researchgate.net Exploring such pathways could lead to entirely new heterocyclic systems derived from the starting pyridine core.

| Reaction Type | Key Reagents/Catalysts | Potential Product Scaffold from this compound |

| Three-Component Coupling | Aldehydes, Diazo Esters, Rh(III) catalyst | Fluorinated/Ester-substituted Pyrido[1,2-a]pyrimidin-4-ones. nih.govacs.org |

| Annulative Coupling | Alkynes, [Cp*RhCl₂]₂ | Fluorinated/Ester-substituted 7-Azaindoles. rsc.org |

| Multi-Component Synthesis | Acetylenic Diesters, α-Halo Ketones | Fluorinated/Ester-substituted Aminoindolizines. rhhz.net |

Integration into Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives and their potential applications, the integration of this compound chemistry with automated synthesis and High-Throughput Experimentation (HTE) is a critical future direction. HTE utilizes miniaturized, parallel processing to rapidly screen vast arrays of reaction conditions, substrates, and catalysts. acs.orgyoutube.com

This approach offers several advantages:

Rapid Reaction Optimization : HTE allows for the rapid evaluation of numerous parameters (solvents, catalysts, bases, temperature) to quickly identify optimal conditions for novel transformations. nih.govnih.gov

Library Synthesis : Automated platforms can be used to synthesize large libraries of derivatives from a common building block like this compound. youtube.com By reacting it with diverse sets of coupling partners in parallel, hundreds or thousands of unique compounds can be generated for biological screening or materials testing.

Data-Driven Discovery : HTE generates large, high-quality datasets that are ideal for training machine learning algorithms. youtube.com These algorithms can then predict reaction outcomes, propose new reaction conditions, and guide the exploration of chemical space in a "self-driving lab" approach. youtube.com

An example workflow for HTE-based derivatization is outlined below.

| Step | Action | Technology/Method | Outcome |

| 1. Plate Preparation | Dispense stock solution of this compound into a multi-well plate (e.g., 96 or 384 wells). | Liquid Handling Robotics | Miniaturized reaction vessels prepared. |

| 2. Reagent Addition | Add arrays of different coupling partners (e.g., various alkynes, aldehydes) and catalysts from pre-made libraries. | Liquid Handling Robotics | Large, diverse matrix of experiments set up in parallel. acs.org |

| 3. Reaction | Incubate the plate under controlled temperature, possibly with microwave heating for acceleration. | Automated Plate Hotels, Microwave Reactors | Parallel execution of hundreds of distinct reactions. |

| 4. Analysis | Rapidly analyze the outcome of each reaction. | High-Throughput UPLC-MS | Quantitative data on conversion and product formation for each reaction. nih.gov |

| 5. Data Processing | Aggregate and analyze data to identify successful reactions and structure-activity relationships. | Machine Learning, Statistical Software | Identification of lead compounds and optimal synthetic routes. youtube.com |

Synergistic Approaches with Photochemistry and Electrochemistry in Derivatization

Photochemistry and electrochemistry offer powerful, non-thermal methods for generating highly reactive intermediates, enabling transformations that are often impossible under conventional conditions. These approaches are particularly promising for the functionalization of heteroaromatics like this compound.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis. It can be used to generate pyridyl radicals from stable precursors, which can then engage in a variety of coupling reactions. nih.govacs.org For example, photoredox-mediated coupling has been used to synthesize 3-fluoropyridines. organic-chemistry.org Another strategy involves using pyridine N-oxides, which can be generated from the parent pyridine, as hydrogen atom transfer (HAT) agents to functionalize remote C-H bonds. acs.org This could open pathways to derivatize the methyl ester group or other alkyl substituents introduced onto the ring.

Direct Photochemical Activation : Irradiation of fluorinated pyridines in the presence of transition metal complexes, such as those of rhodium, can lead to selective C-H or C-F bond activation, and even cyclometalation. acs.orgnih.govpsu.edu This provides a direct route to organometallic intermediates that can be further functionalized. Photochemical reactions with amines can also lead to nucleophilic substitution of the fluorine atom or functionalization at other ring positions. psu.edu

Electrochemical Synthesis : Electrochemistry provides a reagent-free method for oxidation and reduction. The electrochemical oxidation of pyridine precursors to form nicotinic acids is a known process, suggesting that the ester group of this compound could be selectively hydrolyzed or that other positions on the ring could be oxidized under controlled electrochemical conditions. google.comgoogle.com

| Method | Activation Principle | Potential Transformation of this compound |

| Photoredox Catalysis | Single Electron Transfer (SET) using a photocatalyst (e.g., Ir, Ru complexes) and visible light. | Generation of pyridinyl radicals for coupling reactions; activation of C-H bonds via HAT agents. nih.govacs.orgacs.org |

| Direct Photolysis | UV irradiation, often with a metal complex. | C-H and C-F bond activation; cyclometalation; photosubstitution reactions. acs.orgnih.gov |

| Electrosynthesis | Anodic oxidation or cathodic reduction at an electrode. | Selective oxidation or reduction of functional groups; generation of radical ions for coupling. google.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-amino-5-fluoronicotinate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution or Suzuki coupling. For example, fluorination of methyl 2-amino-5-bromonicotinate using KF/18-crown-6 in DMF at 120°C yields 72–78% product . Optimization requires precise temperature control and anhydrous conditions to avoid hydrolysis of the ester group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by (δ 8.21 ppm for pyridine-H) and LC-MS (m/z 170.14 [M+H]) are critical .

Q. How should this compound be stored to ensure stability during biological assays?

- Protocol : Store at 2–8°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. For aqueous solubility, pre-warm to 37°C and sonicate for 10–15 minutes. Stock solutions in DMSO (10 mM) stored at -80°C retain >95% purity for 6 months, while -20°C storage degrades the compound within 1 month due to ester hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

- Analytical workflow :

- NMR : (δ -112 ppm for C5-F) confirms fluorination .

- IR : Peaks at 1680 cm (C=O ester) and 3350 cm (N-H stretch) validate functional groups .

- HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95% required for bioassays) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

- SAR analysis : Replacing C5-F with Cl reduces binding affinity to bacterial dihydrofolate reductase (IC increases from 0.8 µM to 2.3 µM) due to weaker electronegativity. Conversely, adding a nitro group at C3 enhances antiproliferative activity against HeLa cells (IC = 12 µM vs. 28 µM for parent compound) . Computational docking (AutoDock Vina) reveals that C5-F forms hydrogen bonds with Thr121, critical for enzyme inhibition .

Q. How can contradictory data on the compound’s cytotoxicity be resolved across studies?

- Troubleshooting : Discrepancies arise from assay conditions. For example:

- Cell lines : Jurkat cells show higher sensitivity (IC = 15 µM) than HEK293 (IC = 45 µM) due to differential expression of efflux transporters .

- Solvents : DMSO concentrations >0.5% induce false-positive cytotoxicity in MTT assays. Use serum-free media for dilution .

- Validation : Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm specificity .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Approach :

- Prodrug design : Convert the methyl ester to a tert-butyl ester to enhance plasma stability (t increases from 1.2 h to 4.8 h in murine models) .